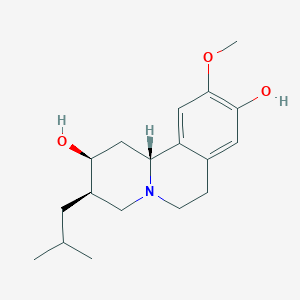
W67Ydn587R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
W67Ydn587R, also known as (+)-9-O-desmethyl-β-dihydrotetrabenazine, is a compound with the molecular formula C18H27NO3. This compound is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of W67Ydn587R involves multiple steps, starting from commercially available precursors. The key steps include:
Hydrogenation: The initial step involves the hydrogenation of a precursor compound to form a dihydro derivative.
Demethylation: The next step is the selective demethylation of the dihydro derivative to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
W67Ydn587R undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
Applications De Recherche Scientifique
W67Ydn587R has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and stability of tetrabenazine derivatives.
Biology: The compound is used in research related to neurotransmitter regulation and movement disorders.
Medicine: this compound is being investigated for its potential therapeutic effects in treating hyperkinetic movement disorders.
Mécanisme D'action
The mechanism of action of W67Ydn587R involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines into synaptic vesicles, thereby decreasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This action helps in managing hyperkinetic movement disorders by reducing excessive neurotransmitter activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: The parent compound of W67Ydn587R, used in the treatment of movement disorders.
Reserpine: Another VMAT inhibitor with similar pharmacological effects.
Valbenazine: A derivative of tetrabenazine with improved pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its selectivity and potency as a VMAT inhibitor. Compared to tetrabenazine, this compound has a higher affinity for VMAT and a longer duration of action, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
1214267-68-1 |
|---|---|
Formule moléculaire |
C18H27NO3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1 |
Clé InChI |
NNGHNWCGIHBKHE-BMFZPTHFSA-N |
SMILES isomérique |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


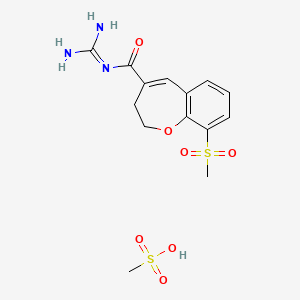
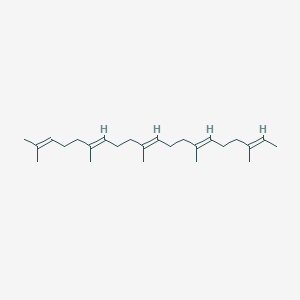

![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
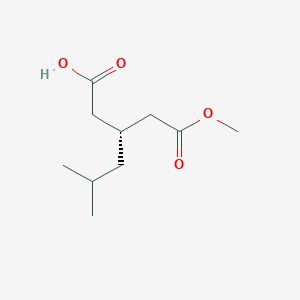
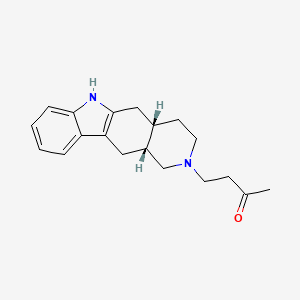



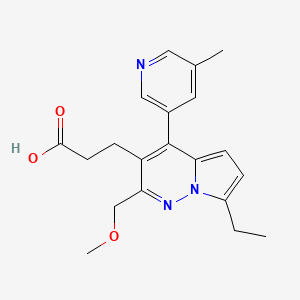
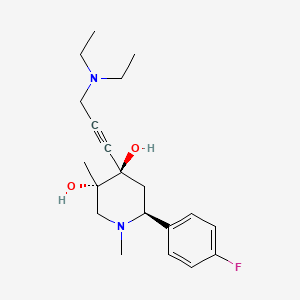
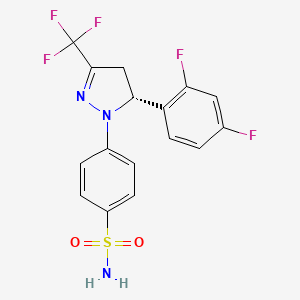
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)

